2-Amino-3,6-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It features a benzene ring substituted with amino, aldehyde, and two fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorobenzaldehyde typically involves multi-step reactions. One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent amination . The reaction conditions often require low temperatures and the use of specific solvents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Amino-3,6-difluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules.
Pharmaceuticals: The incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of pharmaceutical compounds.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-3,6-difluorobenzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various condensation and nucleophilic addition reactions. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
3,5-Difluorobenzaldehyde: Lacks the amino group but has a similar substitution pattern.
Uniqueness
2-Amino-3,6-difluorobenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of amino, aldehyde, and fluorine groups makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-amino-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2 |
InChI Key |
IUSDSMNZVPDTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.